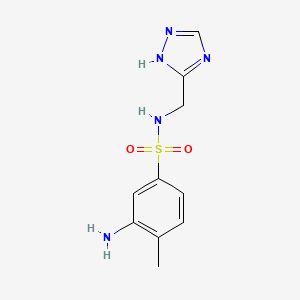

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide , often abbreviated as 3-AT , is a heterocyclic organic compound. Its chemical structure consists of a 1,2,4-triazole ring substituted with an amino group and a benzenesulfonamide moiety. This compound exhibits intriguing pharmacological properties and has garnered attention due to its potential applications in drug discovery .

Synthesis Analysis

Several synthetic methods have been reported for the preparation of 1,2,4-triazole-containing scaffolds, including 3-AT. One notable strategy involves the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . These methods yield diverse products with structural variations, contributing to the exploration of new drug candidates .

Molecular Structure Analysis

Chemical Reactions Analysis

3-AT can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, condensation, or cyclization processes. For instance, it can undergo substitution reactions at the amino group or react with electrophiles to form new derivatives .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Photodegradation and Photochemical Properties

One study focuses on the photochemical decomposition of sulfamethoxazole, a compound structurally related to 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide, highlighting the photolability and primary photoproducts formed under acidic aqueous solutions, which includes photoisomerization and formation of various by-products. This research emphasizes the photodegradation pathways and the environmental fate of such compounds (Wei Zhou & D. Moore, 1994).

Applications in Photodynamic Therapy

Another application involves the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups, demonstrating their potent singlet oxygen quantum yield. These derivatives are of interest for photodynamic therapy applications, particularly in treating cancer, due to their excellent photophysical, photochemical properties, and high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Hydrogen Bonding Patterns

Research on the hydrogen-bonding patterns in related sulfonamide compounds, such as 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, provides insights into the molecular interactions and crystal packing, which are critical for understanding the chemical behavior and potential applications of these compounds in various fields (A. Subashini, P. Muthiah, G. Bocelli, & A. Cantoni, 2007).

Antibacterial and Antifungal Activities

The synthesis of novel sulfanilamide-derived 1,2,3-triazoles and their evaluation for antibacterial and antifungal activities highlight the potential of these compounds in developing new antimicrobial agents. Some of these compounds have shown promising antibacterial potency, indicating their potential applications in pharmaceutical research and development (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).

Carbonic Anhydrase Inhibitors

Another significant area of application is the development of benzenesulfonamide compounds as carbonic anhydrase inhibitors. These studies have explored the synthesis, kinetic, and structural analysis of such inhibitors, which are relevant for treating various diseases, including glaucoma and cancer. The research underscores the therapeutic potential of these compounds and their mechanism of action (A. Nocentini, M. Ferraroni, F. Carta, et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is the enzyme imidazoleglycerol-phosphate dehydratase , which is a product of the HIS3 gene . This enzyme plays a crucial role in the sixth step of histidine production .

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

By inhibiting imidazoleglycerol-phosphate dehydratase, this compound disrupts the histidine biosynthesis pathway . This can have downstream effects on various biological processes that rely on histidine, including protein synthesis and cellular growth.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body.

Result of Action

The inhibition of imidazoleglycerol-phosphate dehydratase by this compound can lead to a decrease in histidine production . This can affect various cellular processes, potentially leading to growth inhibition or other cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. The presence of other substances can also affect its action, as they may compete with the compound for binding to imidazoleglycerol-phosphate dehydratase .

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c1-7-2-3-8(4-9(7)11)18(16,17)14-5-10-12-6-13-15-10/h2-4,6,14H,5,11H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUENJQPOKSNFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)

![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)

![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)

![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)

![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2535166.png)

![N-methyl-N-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2535168.png)

![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)